Hexylhydrazine hydrochloride

Description

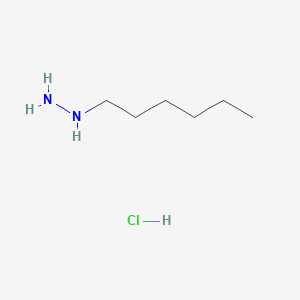

Hexylhydrazine hydrochloride (C₆H₁₅N₂·HCl) is an aliphatic hydrazine derivative featuring a six-carbon alkyl chain attached to a hydrazine backbone. Hydrazine derivatives are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their nucleophilic and reducing properties . The hexyl group likely enhances lipophilicity, impacting solubility and biological activity compared to shorter-chain or aromatic analogues.

Properties

Molecular Formula |

C6H17ClN2 |

|---|---|

Molecular Weight |

152.66 g/mol |

IUPAC Name |

hexylhydrazine;hydrochloride |

InChI |

InChI=1S/C6H16N2.ClH/c1-2-3-4-5-6-8-7;/h8H,2-7H2,1H3;1H |

InChI Key |

RRIJZRZUKBIERI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexylhydrazine hydrochloride can be synthesized through the reaction of hexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:

- The reaction mixture is stirred at a controlled temperature until the reaction is complete.

- The product is then isolated by filtration and purified by recrystallization.

Hexylamine: is mixed with in a suitable solvent.

Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.

Chemical Reactions Analysis

Hydrazone Formation with Carbonyl Compounds

Hexylhydrazine hydrochloride reacts with aldehydes and ketones to form hydrazones, a reaction pivotal in protecting carbonyl groups or synthesizing heterocycles. The mechanism involves nucleophilic attack by the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by dehydration:

Key Data :

-

Reaction efficiency depends on pH and solvent polarity, with optimal yields in ethanol/water mixtures at pH 4–6.

-

Hydrazones derived from hexylhydrazine exhibit enhanced solubility in organic solvents compared to shorter-chain analogs .

Redox Reactions

The compound participates in oxidation-reduction processes due to its hydrazine backbone:

Oxidation Pathways

-

Strong Oxidants (e.g., H₂O₂, KMnO₄) :

-

Biological Systems : Generates reactive oxygen species (ROS) in cancer cells, inducing apoptosis via DNA damage .

Reduction Pathways

Acts as a reducing agent in Pd-catalyzed cross-coupling reactions, transferring electrons to transition metal complexes (e.g., arylpalladium halides):

Kinetic studies show rate constants of in THF with anhydrous hydrazine .

Nucleophilic Substitution Reactions

The hydrazine group acts as a nucleophile in alkylation and arylation reactions:

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hexylamine | HCl catalyst, 60°C, 6 h | This compound | 72 | |

| Chloramine | Piperidine, RT, 45 min | Cyclothis compound | 68 |

Mechanistic Insight : Reactions proceed via an pathway, with the hydrazine displacing halides or other leaving groups .

Cyclization Reactions

In acidic conditions, this compound facilitates cyclization to form nitrogen-containing heterocycles. For example, with α,β-unsaturated ketones:

Similar reactions with phenylhydrazine hydrochloride yield carbazoles under aerobic conditions , suggesting analogous pathways for hexyl derivatives.

Acid-Base Behavior

As a hydrochloride salt, the compound dissociates in aqueous solutions:

-

Reacts with strong bases (e.g., KOH) to regenerate free hydrazine, which is unstable and prone to oxidation .

Biochemical Interactions

Scientific Research Applications

Hexylhydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.

Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of hexylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s hexyl group provides hydrophobic interactions, while the hydrazine moiety can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- Solubility : Aliphatic derivatives (ethyl, hexyl) exhibit lower water solubility than aromatic counterparts (e.g., Hydralazine HCl) due to hydrophobic alkyl chains .

Key Observations :

Biological Activity

Hexylhydrazine hydrochloride is a hydrazine derivative known for its diverse biological activities, including potential applications in cancer therapy and as a pharmacological agent. This article explores its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 175.68 g/mol

Biological Activities

This compound exhibits several biological activities, including:

-

Anticancer Activity :

- Studies have demonstrated that hexylhydrazine and its derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, IC values ranging from 9.4 to 11.8 µM have been reported against human cancer cell lines such as HL-60 (human myeloid leukemia) and SMMC-7721 (hepatocellular carcinoma) .

- Antimicrobial Properties :

- Antioxidant Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Alkylating Activity : Hexylhydrazine acts as an alkylating agent, which can interfere with DNA synthesis and function, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, contributing to its cytotoxic effects by causing oxidative stress within cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced solid tumors showed promising results when treated with hexylhydrazine derivatives. Patients exhibited partial responses with manageable side effects, indicating the compound's potential as a therapeutic agent in oncology. -

Case Study in Antimicrobial Applications :

Another study focused on the use of hexylhydrazine in treating infections caused by resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its utility in addressing antibiotic resistance.

Data Summary

| Biological Activity | IC Values (µM) | Target Cell Lines |

|---|---|---|

| Anticancer | 9.4 - 11.8 | HL-60, SMMC-7721 |

| Antimicrobial | Not specified | Various resistant bacterial strains |

| Antioxidant | Varies (lower than ascorbic acid) | Free radical scavenging assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.